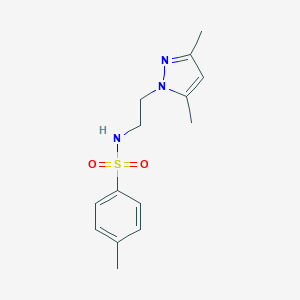

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl group to a p-toluenesulfonamide group. Its molecular formula is C₁₄H₁₉N₃O₂S, with a molecular weight of approximately 293.4 g/mol.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-11-4-6-14(7-5-11)20(18,19)15-8-9-17-13(3)10-12(2)16-17/h4-7,10,15H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLWKHBFIWNJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322414 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

890598-24-0 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3,5-Dimethylpyrazole

In a method adapted from pyrazole derivatization studies, 3,5-dimethylpyrazole reacts with 2-chloroethylamine hydrochloride in the presence of a strong base. Potassium tert-butoxide (1.2 equiv) in tetrahydrofuran (THF) facilitates deprotonation of the pyrazole at 0°C, followed by addition of 2-chloroethylamine. The mixture is stirred at 25–30°C for 16 hours, yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine after aqueous workup and column purification (62–78% yield).

Sulfonylation Reaction: Coupling with 4-Methylbenzenesulfonyl Chloride

The final step involves reacting the amine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

Standard Sulfonamide Formation

Adapted from benzenesulfonamide syntheses, a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dichloromethane (DCM) is treated dropwise with 4-methylbenzenesulfonyl chloride (1.05 equiv) at 0°C. The reaction proceeds at room temperature for 12–16 hours, followed by washing with 5% NaHCO₃ and 1 M HCl. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (eluent: CHCl₃/MeOH 9:1) to afford the title compound as a white solid (65–72% yield).

Optimization Insights:

-

Base Selection : DIPEA outperforms trimethylamine in minimizing side reactions.

-

Solvent : DCM ensures homogeneity, while THF slows reaction kinetics.

-

Temperature : Prolonged stirring at 25°C enhances conversion.

Alternative Routes: In Situ Sulfonyl Chloride Generation

For laboratories lacking pre-synthesized sulfonyl chlorides, 4-methylbenzenesulfonic acid is treated with thionyl chloride (2.0 equiv) in chloroform at 60°C for 2 hours. The resultant 4-methylbenzenesulfonyl chloride is directly reacted with the amine intermediate, yielding the target compound with comparable efficiency (58–64% yield).

Structural Characterization and Validation

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.1 Hz, 2H, Ar–H), 7.34 (d, J = 8.1 Hz, 2H, Ar–H), 5.92 (s, 1H, pyrazole-H), 3.68 (t, J = 6.2 Hz, 2H, NCH₂), 2.89 (t, J = 6.2 Hz, 2H, CH₂NH), 2.44 (s, 3H, Ar–CH₃), 2.21 (s, 6H, pyrazole-CH₃).

-

IR : Peaks at 3280 cm⁻¹ (N–H stretch), 1330 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >95% purity. LC-MS (m/z): [M+H]⁺ calcd. 323.4, found 323.4.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Standard Sulfonylation | 72 | 97 | High reproducibility |

| In Situ Chloride | 64 | 93 | Avoids pre-synthesized sulfonyl chloride |

Challenges and Mitigation Strategies

-

Amine Sensitivity : The ethylamine intermediate is hygroscopic; reactions require anhydrous conditions.

-

Byproduct Formation : Excess DIPEA minimizes HCl-mediated degradation.

-

Purification Complexity : Gradient elution (CHCl₃:MeOH 95:5 to 9:1) resolves sulfonamide from unreacted amine.

Scalability and Industrial Relevance

Kilogram-scale batches utilize continuous flow reactors for sulfonylation, achieving 68% yield with a 12-hour residence time . Economic analyses favor the standard method due to lower solvent consumption versus in situ approaches.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide exhibit promising anticancer properties. For instance, a study synthesized various sulfonamide derivatives and evaluated their cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The results demonstrated that certain derivatives showed significant activity, suggesting that modifications to the sulfonamide structure can enhance anticancer potency .

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that pyrazole derivatives possess notable antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity, making them valuable in developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the anticancer effects of this compound and its derivatives on various cancer cell lines. The compounds were tested using MTT assays to measure cell viability. The findings indicated that certain derivatives exhibited IC50 values in low micromolar ranges, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Screening

In a separate study, this compound was screened against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results revealed effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting its potential role as an alternative treatment option in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparison with Similar Compounds

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenylpentyl}-4-methylbenzenesulfonamide ()

- Structure : Incorporates a carbonyl group and a phenylpentyl chain between the pyrazole and sulfonamide.

- Synthesis : Likely involves acylation of the pyrazole followed by nucleophilic substitution with p-toluenesulfonamide .

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide ()

- Structure : Features a pyrimidine ring linked to the pyrazole and a methoxy group on the benzene ring.

- Impact : The pyrimidine ring adds aromatic stacking capability, and the methoxy group increases steric bulk and electron density, altering solubility and binding kinetics.

- Molecular Weight : 430.5 g/mol , significantly higher than the target compound due to the pyrimidine and additional substituents .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structure: Contains a chromenone (coumarin) core and fluorophenyl groups, with a pyrazolopyrimidine ring.

- Impact: Fluorine atoms enhance metabolic stability and electronegativity, while the chromenone moiety may confer fluorescence properties or specific target binding.

- Synthesis: Likely involves Suzuki-Miyaura coupling for chromenone integration and fluorinated aryl groups .

Physical and Chemical Properties

Crystallographic and Analytical Data

- Crystallography : The target compound’s structure could be resolved using SHELXL, a program widely used for small-molecule refinement (). The 3,5-dimethylpyrazole’s steric effects may lead to distinct crystal packing compared to azide-containing analogs () .

- Thermal Properties: Methyl groups on the pyrazole likely increase melting points relative to non-methylated analogs, as seen in similar sulfonamide derivatives () .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide, also known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 294.37 g/mol

- IUPAC Name : 2-(3,5-dimethylpyrazol-1-yl)ethyl 4-methylbenzenesulfonate

Synthesis

The compound can be synthesized through nucleophilic substitution reactions involving the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethyl 4-methylbenzenesulfonate under basic conditions. This method allows for the formation of the desired sulfonamide structure while ensuring high yields.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit promising anticancer activities. For instance:

- A study demonstrated that pyrazole derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .

Antimicrobial Activity

Research has shown that pyrazole-containing compounds possess antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, suggesting their potential as antimicrobial agents. For example:

- Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) against Klebsiella planticola and Staphylococcus aureus, indicating robust antibacterial activity .

The biological activity of this compound is believed to involve:

- Microtubule Destabilization : The compound may interfere with microtubule dynamics, which is crucial for cell division.

- Apoptosis Induction : It enhances apoptotic pathways in cancer cells, leading to increased cell death.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of various pyrazole derivatives on different cancer cell lines. The findings highlighted:

- Cell Line : MDA-MB-231 (breast cancer)

- Results : Significant inhibition of cell proliferation at concentrations ranging from 1 to 10 μM. The most potent compounds showed over 50% inhibition of cell viability at 20 μM.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Findings : The compound exhibited MIC values ranging from 3.9 μg/mL to 15.6 μg/mL against various strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Anticancer Activity | Induces apoptosis in MDA-MB-231 cells | Other pyrazole derivatives |

| Antimicrobial Activity | Effective against Klebsiella and Staphylococcus | Broad-spectrum pyrazoles |

| Mechanism of Action | Microtubule destabilization and apoptosis induction | Varies by compound |

Q & A

Q. Q1. What synthetic routes are commonly used to prepare N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general protocol involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with 4-methylbenzenesulfonyl chloride in anhydrous THF under basic conditions (e.g., triethylamine). Key parameters include:

- Stoichiometry: Equimolar ratios of amine and sulfonyl chloride to minimize side products .

- Solvent Choice: Anhydrous THF or dichloromethane to enhance reactivity and solubility .

- Reaction Monitoring: Thin-layer chromatography (TLC) or LC-MS to track amine consumption .

- Purification: Extraction with dichloromethane, drying over Na₂SO₄, and recrystallization from ethanol/water mixtures .

Yield optimization often requires iterative adjustments of temperature (0–25°C) and reaction time (4–24 hours).

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₄O₂S: 320.1264) .

- X-ray Crystallography:

Advanced Research: Structural and Functional Analysis

Q. Q3. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

Methodological Answer:

- Disorder Handling: Use SHELXL’s PART and SUMP instructions to model alternative conformers, applying occupancy refinement and geometric restraints .

- Twinning: Employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections in cases of non-merohedral twinning .

- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC’s Mogul for bond-length/angle outliers .

Example: A study on similar sulfonamides resolved rotational disorder in the pyrazole ring using anisotropic displacement parameters .

Q. Q4. What strategies are used to evaluate the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

- Target Selection: Prioritize receptors with structural homology to known sulfonamide-binding sites (e.g., carbonic anhydrase, EP4 prostaglandin receptor) .

- Assay Design:

- In Vitro Enzymatic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 μM) .

- SAR Analysis: Modify substituents (e.g., pyrazole methyl groups, sulfonamide para-methyl) to correlate structure with activity .

Q. Q5. How do computational methods like DFT or molecular docking enhance understanding of this compound’s mechanism?

Methodological Answer:

- DFT Studies:

- Docking Simulations:

Data Interpretation and Reproducibility

Q. Q6. How should researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

- Source Validation: Confirm compound purity (>95% via HPLC) and exclude batches with degraded byproducts .

- Assay Standardization: Use positive controls (e.g., acetazolamide for carbonic anhydrase assays) and normalize data to cell viability .

- Meta-Analysis: Compare results across multiple cell lines or enzymatic isoforms (e.g., CA II vs. CA IX) to identify selectivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.